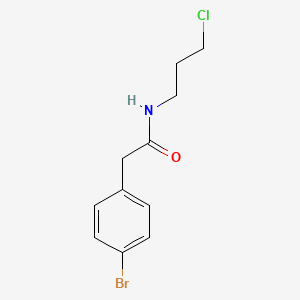![molecular formula C24H30O3 B11017167 4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B11017167.png)
4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one (phew, that’s a mouthful!) is a complex organic compound with a unique spirocyclic structure. Let’s break it down:
Spirocyclic Structure: The compound contains a spiro ring system, where two nonadjacent carbon atoms share a common ring. In this case, the spiro ring system involves both cyclohexane and cyclopentane rings.
Chromene Core: The chromene moiety contributes to its aromatic character and potential biological activity.
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound may vary, one common approach involves the following steps:
Formation of the Chromene Core: Start with a suitable precursor (e.g., resorcinol) and cyclize it with an aldehyde (e.g., 2,4-dihydroxybenzaldehyde) under acidic conditions to form the chromene core.
Spiro Ring Formation: Introduce the spirocyclic ring system by reacting the chromene intermediate with a cyclopentanone derivative (e.g., tert-butylcyclopentanone).
Tert-Butylation: Finally, tert-butylate the resulting compound to obtain 4-tert-butyl-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to functional group modifications, ring opening, or spiro ring rearrangements.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology and Medicine: Explore its pharmacological properties, potential as a drug lead, or interactions with biological targets.
Industry: Assess its use in materials science, such as in the synthesis of novel polymers or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4'-tert-butylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one |
InChI |
InChI=1S/C24H30O3/c1-23(2,3)16-8-11-24(12-9-16)10-7-15-13-19-17-5-4-6-18(17)22(25)26-21(19)14-20(15)27-24/h13-14,16H,4-12H2,1-3H3 |
InChI Key |
JSEMVSSVONOSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11017090.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B11017113.png)

![1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017122.png)
![N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide](/img/structure/B11017126.png)
![ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B11017134.png)
![4-[(2-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11017138.png)
![5-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11017148.png)
![2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11017150.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11017152.png)
![N-(2-chloro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017155.png)
![Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B11017163.png)

